6-[3-(2-Chloroethyl)ureido]indazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11ClN4O |
|---|---|
Molecular Weight |
238.67 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-(1H-indazol-6-yl)urea |
InChI |
InChI=1S/C10H11ClN4O/c11-3-4-12-10(16)14-8-2-1-7-6-13-15-9(7)5-8/h1-2,5-6H,3-4H2,(H,13,15)(H2,12,14,16) |
InChI Key |
XFNNFATUFZOGLB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)NCCCl)NN=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 3 2 Chloroethyl Ureido Indazole and Analogous Structures
Synthetic Routes to the Indazole Core
The indazole ring system is a key structural motif in many biologically active compounds. Its synthesis has been the subject of extensive research, leading to a variety of methods for its construction.
Established Strategies for Indazole Ring Formation
Several classical and modern strategies are employed for the synthesis of the indazole core. These can be broadly categorized into cyclization reactions, 1,3-dipolar cycloadditions, and N-N bond formation reactions.
Intramolecular cyclization is a common and effective method for forming the indazole ring. These reactions often start from appropriately substituted benzene (B151609) derivatives.
One established route involves the diazotization of o-methyl substituted anilines followed by a base-promoted cyclization. acs.org For instance, the diazotization of o-toluidine (B26562) with sodium nitrite (B80452) in acetic acid can lead to the formation of 1H-indazole. chemicalbook.com Another approach utilizes the reductive cyclization of o-nitrobenzaldehydes. Condensation of 2-nitrobenzaldehyde (B1664092) with malonic acid in the presence of ammonium (B1175870) formate, followed by reductive cyclization, yields 2-(1H-indol-3-yl)acetic acid. chemicalbook.com Similarly, the Cadogan reductive cyclization of ortho-imino-nitrobenzenes, generated from the condensation of ortho-nitrobenzaldehydes and anilines, provides a mild and efficient route to 2H-indazoles. acs.orgorganic-chemistry.org This reaction can be promoted by reagents like tri-n-butylphosphine. organic-chemistry.org
Recent advancements have focused on developing milder and more efficient cyclization conditions. For example, an improved intramolecular cyclization of o-aminobenzoximes has been reported to afford both 1H-indazoles and substituted 1H-indazoles in good yields under mild conditions. acs.orgacs.org Furthermore, palladium-catalyzed intramolecular C-H amination of aminohydrazones has been shown to produce 1H-indazoles. nih.gov
| Starting Material | Reaction Type | Product | Key Reagents/Conditions | Reference |
| o-Methyl Substituted Anilines | Diazotization/Cyclization | 1H-Indazoles | NaNO₂, Base | acs.orgchemicalbook.com |
| o-Nitrobenzaldehydes | Reductive Cyclization | Indazole Derivatives | P(OEt)₃ or Tri-n-butylphosphine | acs.orgorganic-chemistry.orgnih.gov |
| o-Aminobenzoximes | Intramolecular Cyclization | 1H-Indazoles | Mild activation conditions | acs.orgacs.org |
| Aminohydrazones | Pd-catalyzed C-H Amination | 1H-Indazoles | Pd catalyst | nih.gov |
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful tool for constructing five-membered heterocyclic rings like indazole. A notable example is the reaction of in situ generated nitrile imines with benzyne, which rapidly affords N(1)-C(3) disubstituted indazoles in moderate to excellent yields. acs.orgacs.orgnih.gov This method offers a convergent and quick route to this important heterocyclic system. acs.org
Another variation involves the 1,3-dipolar cycloaddition of diazomethane (B1218177) derivatives with benzyne. acs.orgacs.org This approach has seen recent developments leading to good yields of 1H-indazoles under very mild conditions. acs.org Sydnones, which are stable cyclic 1,3-dipoles, can also react with arynes in a [3+2] cycloaddition to produce 2H-indazoles efficiently. nih.gov Additionally, the reaction of α-diazomethylphosphonates with arynes provides a route to 3-substituted 1H-indazoles. nih.govorgsyn.org
| 1,3-Dipole | Dipolarophile | Product | Key Reagents/Conditions | Reference |
| Nitrile Imines (in situ) | Benzyne | N(1)-C(3) Disubstituted Indazoles | CsF/18-crown-6 | acs.orgacs.orgnih.gov |
| Diazomethane Derivatives | Benzyne | 1H-Indazoles | Mild conditions | acs.orgacs.org |
| Sydnones | Arynes | 2H-Indazoles | Mild reaction conditions | nih.gov |
| α-Diazomethylphosphonates | Arynes | 3-Substituted 1H-Indazoles | CsF | nih.govorgsyn.org |
The formation of the N-N bond is a key step in several indazole syntheses. Oxidative N-N bond formation is a prominent strategy. For example, a copper(OAc)₂-catalyzed N-N bond formation from 2-amino nitriles has been reported. thieme-connect.com This two-step protocol involves the initial generation of an imine followed by copper-catalyzed oxidative cyclization. thieme-connect.com More recently, an N-N bond-forming oxidative cyclization of 2-aminomethyl-phenylamines has been developed, providing access to all three tautomeric forms of indazoles. organic-chemistry.orgacs.org This method utilizes ammonium molybdate (B1676688) and hydrogen peroxide as the oxidizing system. organic-chemistry.org
Reductive N-N bond formation is also a viable route. For instance, organophosphorus-mediated reductive cyclization of substituted benzamidines can be used to construct 3-amino-2H-indazoles. nih.gov
| Starting Material | Reaction Type | Product | Key Reagents/Conditions | Reference |
| 2-Amino Nitriles | Oxidative N-N Bond Formation | 1H-Indazoles | Cu(OAc)₂ | thieme-connect.com |
| 2-Aminomethyl-phenylamines | Oxidative N-N Bond Formation | 1H-, 2H-, and 3H-Indazoles | (NH₄)₂MoO₄, H₂O₂ | organic-chemistry.orgacs.org |
| Substituted Benzamidines | Reductive N-N Bond Formation | 3-Amino-2H-indazoles | Organophosphorus reagents | nih.gov |
Regioselective Synthesis of Substituted Indazoles
Controlling the regioselectivity of substitution on the indazole ring is crucial for the synthesis of specific isomers. Direct alkylation or arylation of 1H-indazoles often leads to a mixture of N-1 and N-2 substituted products. acs.org Therefore, methods that allow for the selective synthesis of a particular regioisomer are highly valuable.
For the synthesis of 2H-indazoles, the Cadogan reductive cyclization of ortho-imino-nitrobenzenes is a highly effective method. acs.orgorganic-chemistry.org This one-pot procedure allows for the synthesis of a wide range of structurally diverse 2H-indazoles under mild conditions. acs.orgorganic-chemistry.org Another approach for regioselective synthesis of 2H-indazoles involves the direct alkylation of indazoles with various electrophiles, such as allyl and benzyl (B1604629) bromides, mediated by Ga/Al or Al. rsc.orgresearchgate.net
Selective synthesis of N-1 substituted indazoles can be achieved through various strategies. One approach involves the use of N-alkyl or N-arylhydrazines in reactions with ortho-haloaryl carbonyls or nitriles. nih.gov The choice of base and solvent can significantly influence the N-1/N-2 regioselectivity in alkylation reactions. For example, using sodium hydride in tetrahydrofuran (B95107) has been shown to favor N-1 alkylation for a range of substituted indazoles. nih.gov Interestingly, the substituent on the indazole ring itself can direct the regioselectivity; for instance, a C-7 nitro or carboxylate group can lead to excellent N-2 selectivity. nih.gov
The synthesis of 2,3-diphenyl-2H-indazole derivatives can be achieved through a palladium-catalyzed arylation of the corresponding 2-phenyl-2H-indazole with a substituted halobenzene. nih.gov
| Target Regioisomer | Synthetic Strategy | Key Reagents/Conditions | Reference |
| 2H-Indazoles | Cadogan Reductive Cyclization | Tri-n-butylphosphine, i-PrOH | acs.orgorganic-chemistry.orgnih.gov |
| 2H-Indazoles | Direct Alkylation | Ga/Al or Al, Allyl/Benzyl Bromides | rsc.orgresearchgate.net |
| 1H-Indazoles | N-Alkylation of Indazole | NaH, THF | nih.gov |
| N-1 Substituted Indazoles | Reaction with Hydrazines | N-alkyl/arylhydrazines, o-haloaryl carbonyls/nitriles | nih.gov |
| 2,3-Diphenyl-2H-indazoles | Palladium-catalyzed Arylation | Pd catalyst, Substituted halobenzene | nih.gov |
Introduction of the Urea (B33335) Moiety
Once the desired 6-aminoindazole core is synthesized, the final step is the introduction of the 3-(2-chloroethyl)ureido group. This is typically achieved by reacting the 6-amino group with a suitable reagent that can form the urea linkage.
A common and traditional method for forming urea derivatives is the reaction of an amine with an isocyanate. nih.govcommonorganicchemistry.com In the context of synthesizing 6-[3-(2-chloroethyl)ureido]indazole, the 6-aminoindazole would be reacted with 2-chloroethyl isocyanate. This reaction is generally straightforward and proceeds without the need for a base. commonorganicchemistry.com
Alternatively, phosgene (B1210022) or its equivalents, such as triphosgene (B27547), can be used. nih.gov The amine first reacts with phosgene to form an isocyanate intermediate, which then reacts with another amine to form the urea. nih.gov However, due to the high toxicity of phosgene, this method has significant safety concerns. nih.gov
A less hazardous approach involves the use of carbonyldiimidazole (CDI). commonorganicchemistry.com The amine salt reacts with CDI to form a carbamoylimidazole, which can then react with another amine to yield the unsymmetrical urea. organic-chemistry.org Another method is the Curtius rearrangement, which can be useful if starting from a carboxylic acid instead of an amine. commonorganicchemistry.com
More recently, methods utilizing carbon monoxide in catalytic oxidative carbonylation reactions have been developed as a more atom-economical alternative to phosgene. nih.gov Additionally, the direct reaction of amines with urea itself can lead to the formation of ureido compounds, avoiding the use of toxic isocyanates altogether, although this often requires elevated temperatures. nih.gov
| Reagent for Urea Formation | Description | Advantages/Disadvantages | Reference |
| 2-Chloroethyl isocyanate | Direct reaction with the amine. | Simple, no base required. | nih.govcommonorganicchemistry.com |
| Phosgene/Triphosgene | Forms an isocyanate intermediate. | Highly toxic. | nih.gov |
| Carbonyldiimidazole (CDI) | Forms a carbamoylimidazole intermediate. | Less toxic alternative to phosgene. | commonorganicchemistry.comorganic-chemistry.org |
| Urea | Direct reaction with the amine. | Avoids toxic isocyanates, but may require high temperatures. | nih.gov |
| Carbon Monoxide | Catalytic oxidative carbonylation. | Atom-economical, but can lead to mixtures of products. | nih.gov |
Methods for Forming 2-Chloroethylurea (B1347274) Linkages
The formation of the 2-chloroethylurea group is a critical step. A common and effective method involves the reaction of an amine with 2-chloroethyl isocyanate. This reaction is typically straightforward and proceeds with high yield.
Alternatively, a two-step process can be employed. This involves the reaction of an amine with phosgene or a phosgene equivalent, such as triphosgene or diphosgene, to form an intermediate carbamoyl (B1232498) chloride. This intermediate is then reacted with 2-chloroethylamine (B1212225) to yield the desired 2-chloroethylurea. Another approach utilizes the reaction of an amine with phenyl chloroformate to produce a phenyl carbamate (B1207046) intermediate, which can then be reacted with an amine to form the urea derivative. nih.gov
In some synthetic strategies, the urea functionality is constructed using coupling reagents. For instance, the reaction of an amine with an isocyanate is a widely used method for forming urea bonds. Thiourea derivatives can also serve as precursors, which can be converted to their urea counterparts. researchgate.net
Coupling Strategies for Indazole and Urea Fragments
The union of the indazole moiety and the urea fragment can be achieved through several strategic approaches. A primary method involves the use of a pre-functionalized indazole, typically a 6-aminoindazole. This amino-indazole can then be reacted with 2-chloroethyl isocyanate or a related reactive species to form the final product.
The synthesis of the requisite 6-aminoindazole can be accomplished from 6-nitroindazole (B21905). google.com A common method for the reduction of the nitro group is treatment with iron metal in the presence of an aqueous solution of ammonium chloride. google.com Once the 6-aminoindazole is obtained, it can be coupled with the appropriate urea-forming reagent.
Alternative coupling strategies might involve the use of modern cross-coupling reactions. For instance, palladium- or copper-catalyzed C-N bond formation reactions could be employed to connect the indazole and urea fragments. These methods offer the potential for milder reaction conditions and broader substrate scope. For example, copper(II) acetate (B1210297) has been used to mediate N-N bond formation in the synthesis of 1H-indazoles. nih.gov
Electrochemical methods are also emerging as a powerful tool for C-N coupling reactions in urea synthesis, offering a green and efficient alternative to traditional chemical methods. rsc.orgrsc.org
Specific Synthetic Preparation of this compound
Adapting this to the target molecule, a plausible synthetic route would begin with 6-nitroindazole. This starting material would first be reduced to 6-aminoindazole. The subsequent reaction of 6-aminoindazole with 2-chloroethyl isocyanate in an appropriate solvent would then yield this compound. The reaction progress and purity of the product would be monitored by techniques such as thin-layer chromatography (TLC). nih.gov
Advanced Purification and Characterization Techniques for Indazole-Urea Compounds
Ensuring the purity and confirming the structure of the synthesized this compound is paramount. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural confirmation of indazole-urea compounds. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. nih.govchemicalbook.com In the ¹H NMR spectrum of an indazole derivative, characteristic signals for the aromatic protons of the indazole ring system and the protons of the 2-chloroethylureido side chain would be expected. chemicalbook.comresearchgate.net For instance, the NH protons of the urea linkage would typically appear as broad singlets. nih.gov The chemical shifts and coupling constants of the aromatic protons provide information about the substitution pattern on the indazole ring. chemicalbook.com
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify key functional groups. nih.gov The spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the urea and indazole moieties, as well as the C=O stretching of the urea group. nih.gov
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern, further confirming the structure. nih.govrsc.org
Table 1: Representative Spectroscopic Data for Indazole Derivatives
| Spectroscopic Technique | Key Observances for Indazole Derivatives | Reference |
|---|---|---|
| ¹H NMR | Signals for aromatic protons on the indazole ring, NH protons. | nih.govchemicalbook.comresearchgate.net |
| ¹³C NMR | Resonances for the carbon atoms of the indazole ring and the urea functionality. | nih.gov |
| IR Spectroscopy | N-H and C=O stretching vibrations. | nih.gov |
X-ray Crystallography for Detailed Conformation Analysis
Table 2: Crystallographic Data for Representative Heterocyclic Compounds
| Parameter | Example Value (Compound 3) | Example Value (Compound 1) | Reference |
|---|---|---|---|
| Crystal System | Triclinic | Monoclinic | researchgate.net |
| Space Group | P-1 | P21 | researchgate.net |
| a (Å) | 5.9308(2) | 6.23510(10) | researchgate.net |
| b (Å) | 10.9695(3) | 26.0156(4) | researchgate.net |
| c (Å) | 14.7966(4) | 12.4864(2) | researchgate.net |
| α (°) | 100.5010(10) | 90 | researchgate.net |
| β (°) | 98.6180(10) | 93.243(2) | researchgate.net |
Chromatographic Techniques for Compound Isolation and Purity Assessment
Chromatographic methods are essential for the purification of the target compound and for assessing its purity.
Thin-Layer Chromatography (TLC) : TLC is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product. nih.gov
Column Chromatography : This technique is widely used for the purification of synthetic compounds. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system, the desired compound can be separated from unreacted starting materials and byproducts.
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for the final purity assessment of the synthesized compound. It provides a quantitative measure of the purity and can be used to detect even small amounts of impurities. A specialized method using online solid-phase extraction-liquid chromatography-linear ion trap mass spectrometry has been developed for the analysis of indazole-type compounds in complex matrices. nih.gov
Biological Activities and Preclinical Research of 6 3 2 Chloroethyl Ureido Indazole and Indazole Urea Compounds
Preclinical Evaluation of Antagonistic and Inhibitory Activities
The indazole core is a significant pharmacophore in medicinal chemistry, leading to the synthesis of various derivatives with a range of biological activities. nih.govrsc.orgresearchgate.net Indazole-containing compounds, including those with a urea (B33335) moiety, have been the focus of extensive preclinical research to evaluate their potential as therapeutic agents through their antagonistic and inhibitory actions on various biological targets. nih.govnih.gov
Melanin-Concentrating Hormone Receptor 1 (MCHr1) Antagonism in Preclinical Models
Indazole-urea based compounds have been synthesized and assessed for their potential as melanin-concentrating hormone receptor 1 (MCHr1) antagonists. nih.gov MCHR1 is a G protein-coupled receptor that plays a role in regulating energy balance and has been identified as a potential target for the treatment of obesity. researchgate.netnih.gov Preclinical studies have shown that MCHR1 antagonists can effectively reduce food intake and body weight in animal models. researchgate.net
A series of urea-based N-1-(2-aminoethyl)-indazoles were developed and evaluated in both binding and functional assays for MCHr1 antagonism. nih.gov Through optimization, a compound was identified that demonstrated high binding affinity and good functional potency. This compound showed oral efficacy in a chronic model for weight loss in diet-induced obese mice, highlighting the potential of indazole-urea derivatives as MCHr1 antagonists. nih.gov
Preclinical research on MCHR1 antagonists has demonstrated their potential in animal models for both anti-obesity and antidepressant effects. researchgate.net For instance, the selective MCHR1 antagonist GW803430 has shown robust activity in these models. researchgate.net This further supports the exploration of compounds targeting MCHR1, such as indazole-urea derivatives, for these therapeutic areas.
Table 1: Preclinical Activity of Indazole-Urea based MCHr1 Antagonists
| Compound Type | Activity | Model | Outcome | Reference |
|---|---|---|---|---|
| Urea-based N-1-(2-aminoethyl)-indazoles | MCHr1 Antagonism | Diet-induced obese mice | Weight loss | nih.gov |
| GW803430 | MCHr1 Antagonism | Rats and mice | Anti-obesity and antidepressant-like effects | researchgate.net |
Bacterial DNA Gyrase B Inhibition
Indazole derivatives have been identified as a novel class of inhibitors targeting the B subunit of bacterial DNA gyrase (GyrB). nih.govresearchgate.net DNA gyrase is a well-established and clinically validated target for antibacterial drugs. nih.govresearchgate.net The rise of antibiotic resistance has spurred the search for new antibacterial agents with novel mechanisms of action, and GyrB inhibitors offer a promising approach. nih.govnih.gov
Through the optimization of a pyrazolopyridone hit, a novel class of GyrB inhibitors based on the indazole scaffold was discovered. nih.govresearchgate.net Guided by structure-based drug design, these indazole derivatives have demonstrated excellent enzymatic and antibacterial activity. nih.govresearchgate.net Specifically, they have shown potent activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Further research into azaindole ureas has also identified them as a novel class of bacterial gyrase B inhibitors. nih.gov These inhibitors have shown potent minimum inhibitory concentrations (MICs) against fluoroquinolone-resistant MRSA and other Gram-positive bacteria. nih.gov This highlights the potential of indazole-urea and related scaffolds in the development of new antibiotics to combat resistant bacterial infections. nih.govnih.gov
Table 2: Preclinical Activity of Indazole-based DNA Gyrase B Inhibitors
| Compound Class | Target | Activity | Pathogens | Reference |
|---|---|---|---|---|
| Indazole derivatives | DNA Gyrase B | Enzymatic and antibacterial activity | Gram-positive pathogens, including MRSA | nih.gov |
| Azaindole ureas | DNA Gyrase B | Potent MICs | Fluoroquinolone-resistant MRSA and other Gram-positive bacteria | nih.gov |
Protein Kinase Inhibition Profiles
Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.govrsc.orgresearchgate.net The indazole core has been utilized in the design of specific inhibitors for several kinase families. nih.govrsc.org
Fibroblast growth factor receptors (FGFRs) are a subfamily of receptor tyrosine kinases involved in cellular processes like proliferation and repair. nih.gov Aberrant FGFR signaling is implicated in various cancers. nih.govyoutube.com Indazole-based compounds have emerged as a promising pharmacophore for the inhibition of FGFR kinases. nih.govmdpi.comnih.gov
Using a fragment-led de novo design approach, an indazole-based pharmacophore was identified for inhibiting FGFR kinases. nih.govmdpi.com A library of indazole-containing fragments was synthesized and evaluated, demonstrating inhibition of FGFR1–3 in the micromolar range with excellent ligand efficiencies. nih.govnih.gov Some of these compounds showed moderate selectivity for individual FGFRs, suggesting that further optimization could lead to potent and selective inhibitors. nih.govnih.gov The design hypothesis, which requires the 2-position nitrogen of the indazole to hydrogen bond with the backbone of Ala564, appears crucial for FGFR1 inhibition. nih.gov
Structure-based drug design has been a key tool in developing these inhibitors, starting from initial hits and optimizing them to create libraries of derivatives with improved potency. nih.govnih.govnih.gov For instance, a series of 1H-indazol-3-amine derivatives were developed as potent inhibitors of FGFR1 and FGFR2. nih.gov
Table 3: Inhibitory Activity of Indazole-based Compounds against FGFR
| Compound Type | Target | IC50 Range | Key Finding | Reference |
|---|---|---|---|---|
| Indazole-containing fragments | FGFR1-3 | 0.8–90 μM | Moderate selectivity for individual FGFRs | nih.govnih.gov |
| 1H-Indazol-3-amine derivatives | FGFR1, FGFR2 | < 4.1 nM (for some compounds) | High affinity and improved enzymatic activity | nih.gov |
The extracellular signal-regulated kinase (ERK) 1/2 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. nih.govfrontiersin.org Its dysregulation is linked to the development of various cancers, making ERK1/2 an attractive target for anticancer drug development. nih.govnih.govsciltp.com
Indazole amide-based compounds have been identified as potent inhibitors of ERK1/2. rsc.orgmdpi.comnih.gov Through structure-based drug design and kinase screening, a series of indazole amide inhibitors were discovered and optimized. nih.govresearchgate.net One optimized compound demonstrated significant inhibition of ERK1/2 enzyme activity and the growth of BRAF mutant cancer cells. nih.gov The indazole ring of these inhibitors is designed to insert into the ATP binding pocket, mimicking the hydrogen bonds formed by adenine (B156593) with the hinge region of ERK. nih.gov
Further studies have explored various indazole-based scaffolds for ERK inhibition. rsc.orgnih.gov For example, substitution of a lead indazole amide compound with different groups led to variations in activity, with some modifications showing a positive effect on ERK2 inhibition. rsc.org This highlights the ongoing efforts to develop potent and selective ERK1/2 inhibitors based on the indazole scaffold for cancer therapy. nih.gov
Table 4: Inhibitory Activity of Indazole Amide-based Compounds against ERK1/2
| Compound | Target | IC50 (ERK1) | IC50 (ERK2) | Cellular IC50 (HT29 cells) | Reference |
|---|---|---|---|---|---|
| Optimized Indazole Amide | ERK1/2 | 19.4 nM | 9.5 nM | 0.48 µM | nih.gov |
| Lead Compound 80a | ERK1/2 | - | 63.3 nM | - | rsc.org |
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as an oncogenic driver in several cancers, including non-small cell lung cancer and anaplastic large cell lymphoma. acs.orgnih.govbohrium.com This has made ALK a significant target for cancer therapy. bohrium.complos.orgdana-farber.org
While the direct inhibitory activity of 6-[3-(2-Chloroethyl)ureido]indazole on ALK is not explicitly detailed in the provided context, the broader class of indazole-urea compounds has been explored for kinase inhibition. nih.govnih.gov For instance, 3-(pyrrolopyridin-2-yl)indazole derivatives with a urea linkage have been synthesized and shown to inhibit Aurora kinase A. nih.gov
Furthermore, novel 3,5-diamino-1,2,4-triazole benzyl (B1604629) ureas have been identified as potent ALK inhibitors. acs.orgnih.gov These compounds exhibited significant antiproliferative activity in cells transformed with TEL-ALK and in neuroblastoma cell lines with ALK mutations. acs.orgnih.gov The urea moiety in these compounds is crucial for their inhibitory activity, as replacing the benzyl urea NH with an N-methyl group resulted in a significant decrease in potency. acs.orgnih.gov This suggests that the urea structure plays a critical role in the interaction with the ALK enzyme. acs.orgnih.gov The inhibition of ALK by these compounds can induce immunogenic cell death, suggesting a potential for stimulating an anti-tumor immune response. nih.govnih.gov
Table 5: Antiproliferative Activity of Urea-based ALK Inhibitors
| Compound | Cell Line | IC50 | Key Finding | Reference |
|---|---|---|---|---|
| 15a | Tel-ALK transformed Ba/F3 | 70 nM | Potent ALK inhibition | acs.orgnih.gov |
| 20a | Tel-ALK transformed Ba/F3 | 40 nM | Potent ALK inhibition | acs.orgnih.gov |
| 23a | Tel-ALK transformed Ba/F3 | 20 nM | Potent ALK inhibition | acs.orgnih.gov |
Vascular Endothelial Growth Factor Receptor (VEGFR-2) Inhibition
The inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2) is a critical strategy in cancer therapy due to its pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. researchgate.netrsc.org Indazole and indazole-urea derivatives have emerged as a significant class of compounds targeting this receptor.
Numerous indazole derivatives have been designed and synthesized as potent VEGFR-2 kinase inhibitors. researchgate.netnih.gov For instance, one study reported an indazole-based compound that inhibits VEGFR-2 with a very low IC50 value of 1.24 nM, indicating high potency. nih.gov This particular compound also demonstrated significant inhibition of angiogenesis in human umbilical vein endothelial cells (HUVECs) and suppressed cell migration in a dose-dependent manner. nih.gov Another study focused on dimethoxyquinazoline-indazole-aryl-urea derivatives, which exhibited excellent activity in VEGFR-2 kinase inhibition assays. mdpi.com
The urea moiety is a common feature in many VEGFR-2 inhibitors, often acting as a "hinge-binder" that interacts with the ATP-binding site of the kinase. researchgate.netnih.gov By incorporating an N,N'-diaryl urea moiety at the C4-position of a 3-aminoindazole scaffold, researchers have generated a series of potent receptor tyrosine kinase (RTK) inhibitors that effectively target the kinase activity of both VEGFR and platelet-derived growth factor receptor (PDGFR) families. researchgate.net Molecular docking studies have further elucidated the binding patterns of these compounds, confirming their interaction with key amino acid residues within the VEGFR-2 ATP pocket, similar to established inhibitors like sorafenib. researchgate.netnih.gov
The development of these indazole-urea based compounds as VEGFR-2 inhibitors holds promise for anti-angiogenic therapies in cancer treatment. researchgate.netnih.gov
General Protein Tyrosine Kinase Inhibition
Indazole derivatives, including those with a urea linkage, are recognized as versatile inhibitors of a broad range of protein tyrosine kinases (PTKs), many of which are implicated in cancer and other diseases. nih.govgoogle.com The indazole scaffold can serve as an effective template for binding to the hinge region of various kinases. researchgate.net
Several commercially available anticancer drugs, such as axitinib (B1684631) and pazopanib, feature an indazole core and function as multi-targeted tyrosine kinase inhibitors, targeting VEGFR-1, -2, and -3, as well as PDGFR-α, -β, and c-KIT. nih.govbiotech-asia.org This multi-targeted approach can be advantageous in cancer treatment by simultaneously blocking multiple signaling pathways involved in tumor growth and angiogenesis. google.com
Research has demonstrated that by modifying the indazole core, it is possible to develop inhibitors with varying selectivity for different kinases. For example, the incorporation of a 3-aminoindazole with an N,N'-diaryl urea moiety has led to the discovery of potent inhibitors of both the VEGFR and PDGFR families of receptor tyrosine kinases. researchgate.net Computational studies, including molecular docking and ADMET prediction, have been instrumental in designing and evaluating novel indazole scaffolds as potent tyrosine kinase inhibitors. biotech-asia.org These in silico methods help in predicting the binding affinity and pharmacokinetic properties of new compounds, thereby guiding synthetic efforts towards more promising candidates. biotech-asia.org
The versatility of the indazole scaffold allows for its application in developing inhibitors for a wide array of protein kinases, making it a valuable pharmacophore in the ongoing search for new therapeutic agents. nih.gov
Cyclooxygenase-2 (COX-2) Inhibitory Activity
Indazole and its derivatives have been investigated for their potential to selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. A series of novel (aza)indazole derivatives were developed and found to exhibit high affinity and selectivity for the COX-2 enzyme. nih.govresearchgate.net
Through structural modifications, a specific compound from this series, compound 16, demonstrated effective COX-2 inhibitory activity with an IC50 value of 0.409 µM and excellent selectivity over COX-1. nih.govresearchgate.net The selectivity for COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.
In the broader context of urea-containing compounds, a series of dual inhibitors featuring a 1,5-diarylpyrazole and a urea moiety were designed to target both COX-2 and soluble epoxide hydrolase (sEH). nih.gov Several of these compounds, particularly those with a trifluoromethyl group, showed better COX-2 inhibition than the reference drug rofecoxib, along with good to excellent sEH inhibition. nih.gov This dual-inhibition strategy is being explored for its potential to provide enhanced anti-inflammatory and analgesic effects. nih.gov
These findings highlight the potential of indazole and indazole-urea scaffolds in the development of selective COX-2 inhibitors for the management of inflammation and pain.
Transient Receptor Potential Vanilloid-1 (TRPV1) Antagonism
Indazole-urea compounds have been identified as potent antagonists of the Transient Receptor Potential Vanilloid-1 (TRPV1) channel, a key player in pain perception. researchgate.netnih.gov TRPV1 is activated by various stimuli, including heat, acid, and capsaicin, the pungent component of chili peppers. nih.gov
ABT-102 is a notable example of a potent and selective TRPV1 antagonist that contains an indazole A-region and a urea B-region. researchgate.netnih.gov It has been shown to be effective in blocking nociception in various rodent models of pain. researchgate.net The discovery of TRPV1 antagonists like ABT-102 has been a significant focus in the pharmaceutical industry for developing new analgesic agents to treat chronic pathological pain. nih.gov
Interestingly, while many TRPV1 antagonists cause hyperthermia (an increase in body temperature), some, like A-1165901, another urea-based TRPV1 antagonist, induce hypothermia (a decrease in body temperature). nih.gov This difference in thermoregulatory effects is thought to be related to how the antagonists interact with the proton-mediated activation of the TRPV1 channel. nih.gov
The development of indazole-urea and other urea-containing compounds as TRPV1 antagonists represents a promising therapeutic strategy for pain management. nih.govsemanticscholar.org
Biological Modulations and Effects on Cellular Pathways (In Vitro/In Silico)
Cell Proliferation and Colony Formation Inhibition in in vitro Models
Indazole and indazole-urea compounds have demonstrated significant anti-proliferative activity in various cancer cell lines. In vitro studies have shown that these compounds can effectively inhibit the growth and proliferation of cancer cells.
One study reported that an indazole derivative, compound 2f, exhibited potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. rsc.orgnih.gov Treatment of the 4T1 breast cancer cell line with this compound resulted in the inhibition of both cell proliferation and colony formation. rsc.orgnih.gov Similarly, novel N-phenylindazole based diarylureas have shown good potency with IC50 values in the range of 0.4–50 μM in multiple cancer cell lines, including murine metastatic breast cancer (4T1), human triple-negative breast cancer (MDA-MB-231), and human colorectal cancer (WiDr). nih.gov
Other research on novel indazole derivatives has also confirmed their antiproliferative activity against various human cancer cell lines, with IC50 values in the low micromolar range. nih.govjapsonline.com For instance, certain polysubstituted indazoles displayed IC50 values from 0.64 to 17 µM against A2780 and A549 cancer cell lines. nih.gov Furthermore, some indazole-based compounds have been shown to be more cytotoxic against certain cancer cell lines than others, indicating a degree of selectivity. japsonline.com
The ability of these compounds to inhibit cell proliferation and colony formation underscores their potential as anticancer agents.
Apoptosis Induction Mechanisms and Associated Protein Expression (e.g., Cleaved Caspase-3, Bax, Bcl-2)
Indazole and indazole-urea compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells through the modulation of key apoptotic proteins.
A notable mechanism of action for these compounds is the induction of apoptosis through the caspase cascade. Specifically, treatment with certain indazole derivatives has been shown to upregulate the expression of cleaved caspase-3, a critical executioner caspase in the apoptotic process. rsc.orgnih.govabcam.comcellsignal.commybiosource.comabcam.com The activation of caspase-3 leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell. cellsignal.com
In addition to activating caspases, these compounds also affect the balance of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family. For example, treatment with the indazole derivative 2f led to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2 in 4T1 breast cancer cells. rsc.orgnih.gov This shift in the Bax/Bcl-2 ratio is a key event in the intrinsic pathway of apoptosis, leading to mitochondrial dysfunction and the release of pro-apoptotic factors. nih.gov
Furthermore, some indazole derivatives have been observed to cause a significant increase in the percentage of cells in the pre-G1 phase of the cell cycle, which is indicative of apoptosis. researchgate.net The ability of these compounds to trigger apoptosis through these well-defined molecular pathways highlights their therapeutic potential in oncology.
Modulation of Mitochondrial Membrane Potential
The modulation of mitochondrial membrane potential (ΔΨm) is a key indicator of cellular health and is often disrupted in cancer cells, which tend to exhibit an abnormally high ΔΨm. This elevated potential is associated with increased invasive properties and metastasis. Research into compounds that can selectively target and reduce the high ΔΨm in cancer cells is an active area of anticancer drug development.
Furthermore, a class of compounds known as aryl-ureido fatty acids has also been shown to depolarize the mitochondrial membrane, indicating that the urea moiety, in conjunction with an aromatic structure, can contribute to this biological effect.
Generation of Reactive Oxygen Species (ROS)
The generation of reactive oxygen species (ROS) is a double-edged sword in cellular biology. While low levels of ROS are involved in normal cell signaling, excessive production can lead to oxidative stress, damaging cellular components and triggering cell death. Many anticancer therapies leverage this by inducing high levels of ROS in tumor cells.
Specific research on ROS generation by this compound is not extensively documented. However, studies on the related indazole derivative 2f have shown that it increases the levels of ROS in 4T1 cancer cells. rsc.org This elevation in ROS is often linked to the disruption of the mitochondrial electron transport chain and the decrease in mitochondrial membrane potential. The resulting oxidative stress can contribute significantly to the apoptotic cell death of cancer cells.
This mechanism is not unique to indazole derivatives. For example, the novel anticancer aryl-ureido fatty acid CTU has been shown to enhance the production of ROS, which in turn disrupts the mitochondrial membranes and promotes cancer cell death. This highlights a potential mechanism of action for compounds containing the aryl-ureido functional group.
Inhibition of Cell Migration and Invasion (e.g., Matrix Metalloproteinase-9 (MMP9), Tissue Inhibitor of Matrix Metalloproteinase 2 (TIMP2))
The processes of cell migration and invasion are fundamental to cancer metastasis. Matrix metalloproteinases (MMPs), particularly MMP-9, play a crucial role in degrading the extracellular matrix, a key step in enabling cancer cells to spread. Conversely, tissue inhibitors of metalloproteinases (TIMPs), such as TIMP2, counteract this activity. Therefore, compounds that can inhibit MMP-9 or increase TIMP2 levels are of significant interest in oncology.
While direct studies on this compound are limited, research on the indazole derivative 2f has demonstrated its ability to disrupt the migration and invasion of 4T1 cancer cells. rsc.org This inhibitory effect was associated with a reduction in MMP-9 levels and an increase in TIMP2 levels. rsc.org This indicates that certain indazole derivatives can modulate the balance between these crucial proteins to impede cancer cell dissemination.
The inhibition of MMP-9 is a recognized therapeutic strategy. nih.gov Research on other classes of compounds, such as isonicotinic acid hydrazide incorporated novel indazoles, has also shown significant MMP-9 inhibitory activity, further supporting the potential of the indazole scaffold in this context. researchgate.net
Anti-inflammatory Pathways (e.g., Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Nitric Oxide Scavenging)
Chronic inflammation is a known driver of various diseases, including cancer. Key pro-inflammatory mediators include cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), as well as reactive molecules like nitric oxide (NO). Compounds that can suppress these inflammatory pathways hold therapeutic promise.
Studies on indazole and its derivatives have revealed significant anti-inflammatory properties. These compounds have been shown to inhibit cyclooxygenase-2 (COX-2) and the production of pro-inflammatory cytokines such as TNF-α and IL-1β in in vitro assays. rsc.orgnih.gov Furthermore, some indazole derivatives have demonstrated the ability to scavenge free radicals, including nitric oxide. nih.govnih.gov For instance, 5-aminoindazole (B92378) and 6-nitroindazole (B21905) have been noted for their ability to inhibit lipid peroxidation and scavenge DPPH free radicals. nih.gov
The urea functional group also appears to play a role in modulating inflammatory responses. A new class of TNF-α synthesis inhibitors based on an N-2,4-pyrimidine-N-phenyl-N'-alkyl urea scaffold has been described, with some compounds showing low-nanomolar activity against lipopolysaccharide-stimulated TNF-α production. Additionally, novel biaryl urea derivatives have been discovered that inhibit the release of IL-1β. nih.gov This suggests that the indazole-urea structure may synergistically contribute to anti-inflammatory effects.
Antimicrobial Activities (Preclinical/In Vitro)
Antibacterial Activity (e.g., Methicillin-Resistant Staphylococcus aureus, Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecium, Enterococcus faecalis)
The emergence of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the discovery of new antimicrobial agents. Indazole and urea derivatives have been investigated for their potential antibacterial properties.
While specific data for this compound is not available, various indazole-containing compounds have shown activity against Gram-positive bacteria. For example, certain 2,3-diphenyl-2H-indazole derivatives have been synthesized and evaluated for their antimicrobial effects. researchgate.net
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some indazole and urea derivatives against relevant bacterial strains, as reported in preclinical studies.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrrolo[2,3-e]indazoles | Streptococcus pneumoniae | 14.20–24.40 | nih.gov |
| Depsidones | Methicillin-Resistant Staphylococcus aureus (MRSA) | 2 | nih.gov |
| Adamantyl urea derivative | Staphylococcus aureus | Moderate Inhibition |
It is important to note that the activity can vary significantly based on the specific substitutions on the indazole or urea scaffold.
Antifungal Activity (e.g., Candida albicans, Candida glabrata)
Infections caused by opportunistic fungi like Candida albicans and the increasingly resistant Candida glabrata are a growing concern, particularly in immunocompromised individuals. Research has explored the potential of indazole and urea derivatives as antifungal agents.
Indazole derivatives have demonstrated a range of pharmacological activities, including antifungal effects. Specifically, certain 2,3-diphenyl-2H-indazole derivatives have shown in vitro growth inhibition against both Candida albicans and Candida glabrata. researchgate.net
The table below presents available data on the antifungal activity of some indazole and urea derivatives.
| Compound Class | Fungal Strain | MIC (µg/mL) | Reference |
| 2,3-diphenyl-2H-indazole derivatives | Candida albicans | - | researchgate.net |
| 2,3-diphenyl-2H-indazole derivatives | Candida glabrata | - | researchgate.net |
| Urea derivatives | Candida albicans | Poor Inhibition |
The data indicates that while some indazole derivatives show promise, the antifungal activity of urea derivatives against Candida albicans has been reported as poor in some studies. Further structure-activity relationship studies are needed to optimize the antifungal potency of these compound classes.
Antiprotozoal Activity
The indazole scaffold is a significant pharmacophore in medicinal chemistry, and its derivatives have demonstrated a broad spectrum of biological activities, including promising antiprotozoal effects. Research has explored the efficacy of various indazole-urea and related indazole compounds against a range of protozoan parasites, including Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis, and Leishmania species. These parasites are responsible for significant morbidity and mortality worldwide, and the emergence of drug resistance necessitates the search for new therapeutic agents.
Activity against Giardia intestinalis
Giardia intestinalis (also known as G. lamblia or G. duodenalis) is a flagellated protozoan that infects the small intestine, causing giardiasis. Several indazole derivatives have shown potent activity against this parasite. In a study evaluating a series of 2-phenyl-2H-indazole derivatives, compounds with electron-withdrawing groups on the 2-phenyl ring displayed enhanced giardicidal activity. nih.govscielo.org.mx Specifically, derivatives substituted with 2-chlorophenyl, 2-(methoxycarbonyl)phenyl, 2-(trifluoromethyl)phenyl, and 2-carboxyphenyl were found to be highly active, with 50% inhibitory concentration (IC50) values below 0.050 µM. scielo.org.mx Additionally, 4- and 3-(trifluoromethyl)phenyl derivatives also showed favorable activity against G. intestinalis. scielo.org.mx The current therapeutic options for giardiasis, such as nitroimidazoles and benzimidazoles, face challenges due to resistance and side effects, highlighting the potential of indazole compounds as alternative drug candidates. nih.govnih.gov
**Table 1: In Vitro Activity of 2-Phenyl-2H-Indazole Derivatives against *Giardia intestinalis***
| Compound | Substituent on 2-phenyl ring | IC50 (µM) |
|---|---|---|
| 16 | 2-chlorophenyl | < 0.050 |
| 18 | 2-(methoxycarbonyl)phenyl | < 0.050 |
| 20 | 2-(trifluoromethyl)phenyl | < 0.050 |
| 22 | 2-carboxyphenyl | < 0.050 |
| 6 | 4-(trifluoromethyl)phenyl | Favorable Activity |
| 13 | 3-(trifluoromethyl)phenyl | Favorable Activity |
Activity against Entamoeba histolytica
Entamoeba histolytica is the causative agent of amoebiasis, a parasitic infection of the large intestine that can lead to severe dysentery and extra-intestinal abscesses. The search for new antiamoebic compounds is crucial due to the side effects and potential resistance to the standard drug, metronidazole. mdpi.com Indazole derivatives have emerged as a promising class of compounds against E. histolytica. Research has shown that certain benzotriazole (B28993) and indazole scaffolds exhibit low micromolar activity, with some compounds being more potent than metronidazole. nih.gov For instance, some indazole derivatives have demonstrated IC50 values as low as 0.339 µM. nih.gov A study on 2-phenyl-2H-indazole derivatives also reported their antiprotozoal activity against E. histolytica. nih.govnih.gov The evaluation of various plant extracts used in traditional medicine has also led to the identification of compounds with antiprotozoal activity against this parasite. researchgate.net
**Table 2: In Vitro Activity of Indazole Derivatives against *Entamoeba histolytica***
| Compound Class | Specific Compound Example | IC50 (µM) | Reference |
|---|---|---|---|
| Indazole Derivative | Not specified | 0.339 | nih.gov |
| 2-Phenyl-2H-Indazole Derivative | Various | Activity Reported | nih.govnih.gov |
Activity against Trichomonas vaginalis
Trichomonas vaginalis is a flagellated protozoan that causes trichomoniasis, the most common non-viral sexually transmitted infection. nih.gov The development of resistance to the standard 5-nitroimidazole drugs underscores the need for new therapeutic options. nih.govmdpi.com Indazole derivatives have shown significant in vitro activity against T. vaginalis. nih.gov Studies on 3-alkoxy-5-nitroindazole derivatives revealed that some compounds inhibited parasite growth by over 50% at a concentration of 10 µg/mL. mdpi.com Furthermore, certain 1,2-disubstituted indazolinones and 3-(aminoalkoxy)indazoles have displayed IC50 values below 50 µM, with the most active 3-(aminoalkoxy)indazole showing an IC50 of 5.6 µM against metronidazole-sensitive isolates and 8.5 µM against resistant isolates. mdpi.com Another promising derivative, 2-Benzyl-3-(3-hydroxypropoxy)-5-nitro-2H-indazole, was active against both metronidazole-sensitive (IC50 = 7.25 µM) and -resistant (IC50 = 9.11 µM) strains. mdpi.com
**Table 3: In Vitro Activity of Indazole Derivatives against *Trichomonas vaginalis***
| Compound Class | Specific Compound Example | IC50 (µM) - Metronidazole-Sensitive | IC50 (µM) - Metronidazole-Resistant |
|---|---|---|---|
| 3-(Aminoalkoxy)indazoles | Compound 27 | 5.6 | 8.5 |
| Nitroindazoles | 2-Benzyl-3-(3-hydroxypropoxy)-5-nitro-2H-indazole | 7.25 | 9.11 |
Activity against Leishmania species
Leishmaniasis is a group of diseases caused by protozoan parasites of the genus Leishmania. The clinical manifestations range from cutaneous lesions to fatal visceral disease. Current treatments are often toxic and face issues of resistance. nih.gov Indazole derivatives have been investigated as potential antileishmanial agents. A series of novel indazole-pyrone hybrids were synthesized and tested against Leishmania donovani. One of the most active compounds, 3-(1-(3-Chloro-2-ethyl-2H-indazol-6-ylamino)ethylidene)-6-methyl-3H-pyran-2,4-dione, showed IC50 values of 2.48 µM against axenic amastigotes and 2.25 µM against intramacrophage amastigotes. nih.govresearchgate.net Another study on 3-chloro-6-nitro-1H-indazole derivatives demonstrated their activity against L. infantum, L. tropica, and L. major. nih.gov Indazole N-oxide derivatives have also been evaluated for their leishmanocidal properties, with some compounds showing activity against L. amazonensis, L. infantum, and L. braziliensis. nih.govuchile.cl
Table 4: In Vitro Activity of Indazole Derivatives against Leishmania species
| Compound Class | Specific Compound Example | Leishmania Species | Activity (IC50 µM) |
|---|---|---|---|
| Indazole-pyrone hybrid | 3-(1-(3-Chloro-2-ethyl-2H-indazol-6-ylamino)ethylidene)-6-methyl-3H-pyran-2,4-dione | L. donovani (axenic amastigotes) | 2.48 |
| Indazole-pyrone hybrid | 3-(1-(3-Chloro-2-ethyl-2H-indazol-6-ylamino)ethylidene)-6-methyl-3H-pyran-2,4-dione | L. donovani (intramacrophage amastigotes) | 2.25 |
| 3-Chloro-6-nitro-1H-indazole derivative | Compound 13 | L. major | Promising growth inhibitor |
| Indazole N-oxide derivative | 3-Cyano-2-(4-nitrophenyl)-2H-indazole N1-oxide | L. amazonensis, L. infantum, L. braziliensis | Active |
Structure Activity Relationship Sar and Computational Studies of 6 3 2 Chloroethyl Ureido Indazole and Derivatives
General Principles of Indazole-Based Structure-Activity Relationships
The indazole scaffold, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a versatile pharmacophore found in numerous biologically active compounds. nih.govrsc.org The SAR of indazole derivatives is governed by several key principles:
Substitution Pattern: The position and nature of substituents on the indazole ring play a pivotal role in determining the compound's potency and selectivity. researchgate.netnih.gov For instance, substitutions at the C3, C4, and C6 positions have been shown to be crucial for the inhibitory activities of certain indazole derivatives. nih.gov
Tautomeric Forms: Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govnih.gov The 1H-tautomer is generally more thermodynamically stable. nih.govresearchgate.net The specific tautomeric form can significantly influence the molecule's interaction with its biological target. researchgate.netresearchgate.net
Bioisosteric Replacement: The indazole nucleus can act as a bioisostere for other heterocyclic systems like indole (B1671886) and benzimidazole, allowing for the modulation of physicochemical and pharmacological properties. rsc.org
The diverse pharmacological activities of indazole derivatives, including their use as anticancer agents, are a direct result of the ability to fine-tune their structure to optimize interactions with specific biological targets. researchgate.netnih.gov
Influence of the 2-Chloroethyl Urea (B33335) Moiety on Biological Activity
The 2-chloroethyl urea group is a well-known pharmacophore, particularly in the context of anticancer agents. Its biological activity is primarily attributed to its ability to act as an alkylating agent. The electrophilic nature of the 2-chloroethyl group allows it to form covalent bonds with nucleophilic sites on biological macromolecules, such as DNA and proteins. nih.gov
This alkylating property can lead to various cellular effects, including:
DNA Damage: Alkylation of DNA bases can disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Enzyme Inhibition: The 2-chloroethyl urea moiety can inactivate enzymes by covalently modifying their active sites.
Disruption of Protein Function: Alkylation of proteins can alter their conformation and function. For example, N-phenyl-N'-(2-chloroethyl)ureas have been shown to abrogate the nuclear translocation of thioredoxin-1. nih.gov
The combination of the indazole scaffold with the 2-chloroethyl urea moiety in 6-[3-(2-Chloroethyl)ureido]indazole suggests a potential dual mechanism of action, where the indazole core provides the framework for target recognition and the 2-chloroethyl urea group imparts the cytotoxic effect.
Structural Modifications of the Indazole Ring System
Substituent Effects on Compound Potency and Selectivity
The potency and selectivity of indazole-based compounds can be significantly modulated by introducing various substituents onto the indazole ring. Research has shown that even minor changes in the substitution pattern can lead to substantial differences in biological activity. researchgate.netnih.gov
For example, a study on indazole derivatives as KDR/VEGFR-2 inhibitors demonstrated that the introduction of specific substituents led to a novel class of potent and selective inhibitors. nih.gov Similarly, in the development of indazole-based glucocorticoid receptor partial agonists, SAR studies were instrumental in guiding the optimization of the lead compounds. researchgate.net
The following table summarizes the effects of different substituents on the biological activity of indazole derivatives based on various studies:
| Position of Substitution | Substituent | Effect on Biological Activity | Reference |
| C3 | Iodo | Intermediate for further functionalization | nih.gov |
| C3 | 3,5-dimethoxystyryl | Potent growth inhibitory activity in cancer cell lines | nih.govrsc.org |
| C6 | Bromo | Intermediate for introducing other functional groups | nih.gov |
| C6 | 6-(4-methylpiperazin-1-yl)pyridin-3-yl | Maintained potency in certain derivatives | nih.gov |
| C3 | Chloro | Component of antileishmanial compounds | nih.gov |
| C6 | Nitro | Component of antileishmanial compounds | nih.gov |
Regioisomeric Considerations (1H- vs. 2H-Indazole Tautomerism)
While the 1H-tautomer is generally the more stable form, the 2H-tautomer can also be biologically active. nih.govresearchgate.net In some cases, the less stable 2H-indazole can be the preferred regioisomer for a specific biological target. For example, the synthesis of 3-chloro-2-ethyl-6-nitro-2H-indazole highlights the importance of controlling the regioselectivity of the reaction to obtain the desired isomer. researchgate.net The specific biological context and the nature of the target's binding pocket dictate which tautomer will exhibit the optimal activity. researchgate.net
Advanced Computational Chemistry Approaches in Compound Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new drug candidates. researchgate.net These methods provide valuable insights into the molecular interactions that govern biological activity, thereby accelerating the drug development process.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. youtube.comyoutube.com This method is widely used to:
Identify potential binding sites: Docking can reveal how a ligand might fit into the active site of a protein.
Predict binding modes: It can elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. acs.org
Estimate binding affinity: Scoring functions are used to rank different binding poses and predict the strength of the interaction. youtube.com
In the context of indazole derivatives, molecular docking studies have been successfully employed to understand their interactions with various targets, including enzymes and receptors. rsc.orgrsc.orgnih.gov For instance, docking simulations of indazole derivatives with the discoidin domain receptor 1 (DDR1) have provided insights into their binding modes and helped to rationalize their observed biological activities. nih.gov Similarly, docking studies of 6-substituted aminoindazole derivatives as potential indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors have helped to elucidate their binding interactions within the enzyme's active site. nih.gov These computational models provide a structural basis for understanding the SAR of these compounds and guide the design of more potent and selective derivatives. nih.gov
Molecular Dynamics (MD) Simulations for System Stability and Conformational Changes
While specific Molecular Dynamics (MD) simulation studies on this compound are not extensively documented in publicly available literature, the application of this technique to similar heterocyclic compounds and their complexes with biological targets is a common practice in drug discovery. researchgate.net MD simulations provide insights into the dynamic nature of the ligand-receptor interactions, revealing how the system evolves over time.
For a compound like this compound, MD simulations would typically be employed to:
Assess the conformational stability of the ligand within a protein's binding site.
Analyze the flexibility of different parts of the molecule, such as the ureido linker and the chloroethyl group.
Observe changes in the protein structure upon ligand binding.
Identify stable and transient interactions that may not be apparent from static models.
The simulation process involves placing the ligand-protein complex in a simulated physiological environment (a box of water molecules and ions) and solving Newton's equations of motion for every atom in the system over a period of nanoseconds to microseconds. The resulting trajectory provides a detailed movie of the molecular motions, allowing for the analysis of system stability and conformational dynamics.
Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) Analysis for Binding Free Energy Calculations
Following Molecular Dynamics (MD) simulations, the Molecular Mechanics with Generalized Born Surface Area (MM-GBSA) method is frequently used to estimate the binding free energy of a ligand to its target protein. Although specific MM-GBSA studies for this compound are not readily found, the methodology is widely applied in the study of protein-ligand interactions. researchgate.net
The MM-GBSA approach calculates the binding free energy by combining the molecular mechanics energies with a continuum solvation model. The total binding free energy is typically decomposed into several components:
Van der Waals interactions: Attractive and repulsive forces between non-bonded atoms.
Electrostatic interactions: Coulombic forces between charged atoms.
Polar solvation energy: The energy required to transfer the molecule from a vacuum to a polar solvent.
Non-polar solvation energy: The energy associated with the creation of a cavity in the solvent.
By analyzing these energy components, researchers can identify the key driving forces for ligand binding. For instance, a significant negative contribution from van der Waals and electrostatic energies would suggest strong shape and charge complementarity between the ligand and the binding pocket.
A hypothetical MM-GBSA analysis for a derivative of this compound might yield results similar to those presented in the following table for a series of inhibitors targeting a specific enzyme.
| Compound Derivative | ΔG_bind (kcal/mol) | ΔE_vdw (kcal/mol) | ΔE_elec (kcal/mol) | ΔG_solv (kcal/mol) |
| Derivative A | -10.5 | -15.2 | -8.7 | 13.4 |
| Derivative B | -9.8 | -14.5 | -7.9 | 12.6 |
| Derivative C | -8.2 | -12.1 | -6.5 | 10.4 |
| Derivative D | -11.1 | -16.0 | -9.2 | 14.1 |
This table is illustrative and based on typical values observed in MM-GBSA studies.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and reactivity of molecules. core.ac.ukresearchgate.netresearchgate.net For this compound, DFT calculations can provide valuable information about its chemical properties.
Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO energy is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is useful for predicting sites of interaction with other molecules.
Atomic Charges: DFT can calculate the partial charge on each atom, providing further insight into the molecule's polarity and potential for electrostatic interactions.
Studies on related indazole derivatives have utilized DFT to optimize molecular geometries and calculate these electronic properties. core.ac.ukresearchgate.netresearchgate.net For instance, the calculated HOMO-LUMO energy gap for a series of indazole derivatives can indicate their relative kinetic stability.
| Indazole Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Indazole-1 | -6.2 | -1.5 | 4.7 |
| Indazole-2 | -6.5 | -1.2 | 5.3 |
| Indazole-3 | -5.9 | -1.8 | 4.1 |
| Indazole-4 | -6.8 | -1.1 | 5.7 |
This table is a representative example based on DFT calculations for similar heterocyclic compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.netsemanticscholar.org For this compound and its derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs.
The development of a QSAR model typically involves the following steps:
Data Set Preparation: A set of compounds with known biological activities is compiled.
Descriptor Calculation: A large number of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound.
Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For example, a 2D-QSAR study on a series of indole derivatives, which are structurally related to indazoles, identified several key descriptors influencing their antifungal activity. nih.gov A similar approach for indazole derivatives might reveal the importance of descriptors related to hydrophobicity, electronic properties, and molecular shape. researchgate.netsemanticscholar.org
A hypothetical QSAR equation for a series of indazole derivatives might look like: pIC50 = 0.5 * LogP - 0.2 * Molar_Refractivity + 1.2 * Dipole_Moment + 3.5
This equation would suggest that higher lipophilicity (LogP) and a larger dipole moment contribute positively to the activity, while increased molar refractivity has a negative impact.
Pharmacophore Modeling and in silico Screening for Novel Ligand Identification
Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. nih.govugm.ac.idresearchgate.net A pharmacophore model for this compound and its analogs would typically consist of features such as:
Hydrogen bond donors and acceptors
Hydrophobic regions
Aromatic rings
Positive and negative ionizable centers
Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large virtual databases of chemical compounds. nih.govugm.ac.id This in silico screening process can rapidly identify novel molecules that match the pharmacophoric features and are therefore likely to be active.
A study on asymmetrical hexahydro-2H-indazole analogs identified a pharmacophore model consisting of one hydrophobic feature, one hydrogen bond acceptor, and aromatic interactions as being crucial for their activity as ERα inhibitors. ugm.ac.idresearchgate.net This highlights the types of features that could also be important for the biological activity of this compound.
| Pharmacophore Feature | Description |
| Hydrogen Bond Acceptor (HBA) | Typically an oxygen or nitrogen atom that can accept a hydrogen bond. |
| Hydrogen Bond Donor (HBD) | Typically an N-H or O-H group that can donate a hydrogen bond. |
| Hydrophobic (HY) | A non-polar region of the molecule that can engage in hydrophobic interactions. |
| Aromatic Ring (AR) | A planar, cyclic, conjugated system that can participate in π-stacking interactions. |
Identification of Key Binding Interactions and Pharmacophoric Features (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)
The biological activity of this compound is determined by its specific interactions with its molecular target. Computational studies, in conjunction with experimental data, can help to identify these key interactions.
Hydrogen Bonding: The ureido moiety of the molecule contains both hydrogen bond donor (N-H) and acceptor (C=O) groups, which are likely to form crucial hydrogen bonds with amino acid residues in the binding site. The indazole ring also contains nitrogen atoms that can act as hydrogen bond acceptors. Studies on related indazole tautomers have highlighted the importance of both intra- and intermolecular hydrogen bonds in stabilizing their structures. bgu.ac.il
Hydrophobic Interactions: The indazole ring system is largely hydrophobic and can engage in favorable van der Waals interactions with non-polar residues in the binding pocket. The ethyl chain also contributes to the hydrophobic character of the molecule.
Pi-Stacking: The aromatic indazole ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan in the protein's active site. researchgate.netnih.govrsc.org These interactions, where the aromatic rings stack on top of each other, can significantly contribute to the binding affinity. Studies on other heterocyclic compounds have demonstrated the importance of such interactions in stabilizing ligand-protein complexes. nih.gov
The combination of these interactions defines the pharmacophore of this compound and is essential for its biological function. Understanding these interactions at a molecular level is crucial for the rational design of more potent and selective derivatives.
Derivatives and Future Research Directions
Design and Synthesis of Novel Analogs and Derivatives of 6-[3-(2-Chloroethyl)ureido]indazole
The development of novel analogs and derivatives of this compound is a key area of ongoing research, aiming to enhance the therapeutic properties of this chemical class. nih.govsemanticscholar.org
Structural modifications of the this compound scaffold are being systematically explored to improve both the potency and selectivity of these compounds. researchgate.netnih.govbiotech-asia.orgtandfonline.comnih.govontosight.ai The urea (B33335) linker, known for its ability to form stable hydrogen bonds with biological targets, is a primary focus for modification. researchgate.net Researchers are investigating the impact of substituting the chloroethyl group with other functionalities to modulate reactivity and binding affinity.
For instance, replacing the terminal chlorine with different halogens or other electron-withdrawing groups can alter the electrophilicity of the molecule, potentially leading to more potent and selective interactions with target proteins. biotech-asia.org Furthermore, modifications to the indazole ring system, such as the introduction of various substituents at different positions, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. nih.govnih.gov The goal of these modifications is to design derivatives with a higher therapeutic index, maximizing efficacy while minimizing off-target effects.
The exploration of diverse substitution patterns on the indazole ring is a crucial strategy for developing new derivatives with improved biological activity. researchgate.netnih.govbiotech-asia.orgtandfonline.comnih.govontosight.ai Research has shown that the position and nature of substituents on the indazole core can dramatically affect the compound's properties. For example, substitutions at the N-1 or N-2 positions of the indazole can influence its tautomeric equilibrium and, consequently, its binding to target proteins. nih.gov
Moreover, the creation of hybrid molecules by fusing the indazole-urea scaffold with other heterocyclic systems is a promising approach. nih.govsemanticscholar.orgnih.gov This strategy aims to combine the pharmacophoric features of different molecular classes to create novel compounds with unique biological profiles. For instance, incorporating fragments of other known kinase inhibitors or DNA-binding agents could lead to dual-action drugs with enhanced efficacy. researchgate.netnih.gov
Investigation of Polypharmacology and Multi-Targeted Approaches for Complex Diseases
The concept of polypharmacology, where a single drug acts on multiple targets, is gaining traction as a strategy for treating complex diseases like cancer and neurodegenerative disorders. tandfonline.comnih.gov Indazole-urea derivatives are well-suited for this approach due to the versatile binding properties of the indazole scaffold. nih.gov
Development of Advanced in vitro and in vivo Models for Efficacy Assessment (Limited to non-human models)
The accurate preclinical evaluation of novel indazole-urea derivatives necessitates the use of sophisticated in vitro and in vivo models that can better predict clinical outcomes. mdpi.com Traditional 2D cell culture systems often fail to replicate the complex microenvironment of tumors, leading to poor correlation between preclinical and clinical results. mdpi.com
To address this, researchers are developing and utilizing advanced 3D cell culture models, such as spheroids and organoids, which more closely mimic the in vivo architecture and cell-cell interactions of tumors. mdpi.com These models provide a more realistic platform for assessing the efficacy and mechanism of action of new drug candidates. mdpi.com
In addition to advanced in vitro models, the use of genetically engineered mouse models (GEMMs) and patient-derived xenograft (PDX) models is becoming increasingly important. nih.govresearchgate.netnih.gov GEMMs allow for the study of drugs in the context of a specific genetic background that drives tumorigenesis, while PDX models, where human tumor tissue is implanted into immunodeficient mice, are thought to better represent the heterogeneity of human cancers. nih.govnih.gov These non-human in vivo models are critical for evaluating the in vivo efficacy and pharmacokinetic properties of novel indazole-urea derivatives before they can be considered for clinical development. nih.gov
Emerging Therapeutic and Biological Applications of Indazole-Urea Compounds
While the primary focus of research on indazole-urea compounds has been in oncology, their diverse biological activities suggest potential applications in other therapeutic areas. researchgate.netnih.govnih.govnih.govtandfonline.comnih.govontosight.airesearchgate.net The indazole scaffold is a privileged structure found in drugs with a wide range of activities, including anti-inflammatory, antimicrobial, and antiviral properties. nih.govresearchgate.net
Consequently, researchers are exploring the potential of this compound derivatives for the treatment of inflammatory diseases, infectious diseases, and neurodegenerative disorders. ontosight.aimdpi.com For example, certain indazole derivatives have shown neuroprotective effects, suggesting their potential use in conditions like Alzheimer's and Parkinson's disease. ontosight.ai The ability of the urea moiety to interact with a variety of biological targets further expands the potential therapeutic landscape for this class of compounds. acs.org Future research will likely uncover new and unexpected biological activities of indazole-urea derivatives, opening up new avenues for drug development.
Persistent Challenges and Future Opportunities in Indazole-Urea Drug Discovery
Despite the promise of indazole-urea compounds, several challenges remain in their development as therapeutic agents. One of the main hurdles is achieving the desired level of selectivity for the target protein to minimize off-target effects and associated toxicities. The synthesis of specific isomers and the control of tautomerism in the indazole ring can also be challenging, often requiring complex multi-step synthetic routes that can be difficult to scale up. nih.gov
Furthermore, issues related to drug resistance, where cancer cells develop mechanisms to evade the effects of the drug, need to be addressed. Overcoming these challenges will require a multidisciplinary approach, combining advanced synthetic chemistry, computational modeling, and sophisticated biological evaluation.
Looking ahead, there are significant opportunities for innovation in the field of indazole-urea drug discovery. The development of new synthetic methodologies will enable the creation of more diverse and complex chemical libraries for screening. Advances in our understanding of disease biology will facilitate the identification of novel drug targets and the rational design of more effective and selective inhibitors. The continued exploration of polypharmacology and multi-targeted approaches holds the potential to deliver next-generation therapies for complex diseases.
Q & A
Basic: What synthetic strategies are effective for achieving regioselective synthesis of 6-[3-(2-Chloroethyl)ureido]indazole?
Methodological Answer:
Regioselective synthesis of indazole derivatives like this compound requires careful optimization of reaction conditions. Key steps include:
- Nucleophilic substitution : Introduce the chloroethyl group via alkylation of a pre-synthesized indazole scaffold under controlled pH and temperature (e.g., using DMF as a solvent at 60–80°C) to minimize side reactions .
- Ureido functionalization : Couple the chloroethyl group to the indazole core using carbodiimide-mediated coupling (e.g., EDC/HOBt) to ensure regioselectivity at the 6-position .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to isolate high-purity product .
Basic: How can spectroscopic and crystallographic techniques confirm the structural integrity of this compound?
Methodological Answer:
- X-ray crystallography : Resolve bond angles and torsional conformations (e.g., C7–Cl1 bond length ≈ 1.73 Å, critical for validating chloroethyl positioning) .
- NMR spectroscopy : Analyze -NMR peaks (e.g., δ 8.66 ppm for urea NH protons, δ 3.5–4.0 ppm for chloroethyl CH groups) to confirm substitution patterns .
- Elemental analysis : Validate purity via %C, %H, and %N matching theoretical values (e.g., ±0.3% tolerance) .
Advanced: What role do intermolecular interactions play in the solid-state stability of this compound?
Methodological Answer:
Crystalline stability is governed by:
- Hydrogen bonding : C8–H8B···Cl1 interactions (D···A = 3.22 Å, angle = 116.3°) stabilize molecular layers .
- π-Stacking : Offset face-to-face interactions between indazole rings (Cg2 centroid distance ≈ 3.54 Å) enhance packing efficiency .
- Methodological tip : Use Mercury software to analyze crystallographic data (e.g., .cif files) and quantify interaction energies via Hirshfeld surface analysis.
Advanced: How should researchers address discrepancies in biological activity data across assay systems?
Methodological Answer:
Contradictions often arise from:
- Cell line variability : Standardize assays using isogenic cell lines (e.g., PSMA-expressing vs. non-expressing lines) to isolate compound-specific effects .
- Dose-response calibration : Perform IC titrations in triplicate across multiple plates to reduce technical noise.
- Meta-analysis : Cross-reference data with structurally analogous compounds (e.g., nitro-substituted indazoles) to identify trends in activity .
Basic: What purification protocols yield pharmacologically viable this compound?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for high-resolution separation .
- Recrystallization : Optimize solvent polarity (e.g., ethanol for nitro-indazoles) to remove alkylation byproducts .
- Quality control : Validate purity via LC-MS (ESI+ mode) to detect trace impurities (<0.1%) .
Advanced: Can computational models predict the reactivity of the chloroethyl group in nucleophilic environments?
Methodological Answer:
- DFT calculations : Simulate transition states for SN2 reactions (e.g., chloroethyl displacement by thiols) using Gaussian09 with B3LYP/6-31G* basis sets .
- Molecular dynamics : Model solvation effects (e.g., in DMSO/water) to predict hydrolysis rates of the chloroethyl moiety .
- Docking studies : Map electrostatic potential surfaces to identify nucleophilic attack sites (e.g., cysteine residues in target enzymes) .
Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
- Kinase inhibition assays : Use TR-FRET-based platforms (e.g., LanthaScreen) to screen for ATP-competitive binding .
- Cytotoxicity profiling : Employ MTT or CellTiter-Glo assays in cancer cell lines (e.g., PC3 or MCF-7) with 72-hour exposure .
- Metabolic stability : Assess hepatic clearance using microsomal incubation (human liver microsomes, NADPH cofactor) .
Advanced: How can structure-activity relationship (SAR) studies optimize the urea linker’s pharmacodynamic properties?
Methodological Answer:
- Linker modifications : Synthesize analogs with methylene spacers or fluorinated urea groups to modulate hydrogen-bonding capacity .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., nitro vs. amino groups at position 6) to bioactivity .
- Co-crystallization : Resolve target-ligand complexes (e.g., with kinases) to guide rational design of the urea moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
